

The Pharmacokinetic Profile and Oral Bioavailability of AMG 900: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

AMG 900 is a potent and selective, orally bioavailable pan-Aurora kinase inhibitor that has been investigated as a potential therapeutic agent for various cancers.[1][2][3] Understanding its pharmacokinetic (PK) and oral bioavailability is crucial for its development and clinical application. This technical guide provides a comprehensive overview of the preclinical and clinical pharmacokinetic properties of **AMG 900**, methods for its evaluation, and its mechanism of action.

In Vitro and In Vivo Pharmacokinetics

AMG 900 has been characterized through a series of in vitro and in vivo studies in preclinical species to predict its human pharmacokinetic profile.[1][4]

In Vitro Characteristics

In vitro studies have revealed that **AMG 900** is rapidly metabolized in liver microsomes across different species.[1][4] It is highly bound to plasma proteins, with a binding percentage greater than 99%.[4][5] Despite being a weak substrate for P-glycoprotein (Pgp), it demonstrates good passive permeability.[1][4]



Parameter	Observation	Species	
Metabolism	Rapidly metabolized in liver microsomes.[1][4]	Mouse, Rat	
Plasma Protein Binding	>99%[4][5]	Mouse, Rat, Dog, Monkey, Human	
Permeability	Good passive permeability, weak Pgp substrate.[1][4]	Not specified	
Blood-to-Plasma Ratio	Similar across concentrations tested.[4]	Not specified	

Preclinical Pharmacokinetics in Animal Models

Following intravenous and oral administration in preclinical species, **AMG 900** generally exhibited low to moderate clearance and a small volume of distribution.[1][6] The terminal elimination half-life was relatively short, ranging from 0.6 to 2.4 hours.[1][7] Oral absorption was good in fasted animals, with bioavailability ranging from 31% to 107%.[1][7] The presence of food was found to affect the rate of absorption in rats and the extent of absorption in dogs.[1][7]



Species	Dosing Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/m L)	T½ (h)	Oral Bioavail ability (%)
Mouse	IV	1	-	-	-	-	31[4]
PO	5	198 (dose- normaliz ed)[4]	0.5 - 2[4]	-	-		
Rat	IV	0.5	-	-	-	0.6 - 2.4[1]	31 - 107[1]
PO	5	-	0.5 - 2[4]	-	-		
Dog	IV	-	-	-	-	0.6 - 2.4[1]	31 - 107[1]
PO	-	6600 (dose- normaliz ed)[4]	0.5 - 2[4]	-	-		
Monkey	IV	-	-	-	-	0.6 - 2.4[1]	107[4]
РО	-	-	0.5 - 2[4]	-	-		

Human Pharmacokinetics and Clinical Studies

Based on preclinical data, the human plasma clearance of **AMG 900** was predicted to be low, at 27.3 mL/h/kg, with a predicted volume of distribution at steady state of 93.9 mL/kg.[1][7]

A Phase 1 clinical trial in patients with advanced solid tumors showed that **AMG 900** was rapidly absorbed with a fast clearance, supporting once-daily dosing.[2] Another Phase 1 study in patients with acute myeloid leukemia utilized a validated liquid chromatography-tandem mass spectroscopy method for measuring **AMG 900** concentrations in blood samples.[8]



Experimental Protocols In Vitro Metabolism

The metabolic stability of **AMG 900** was assessed using liver microsomes from various species. The intrinsic clearance (CLint) was determined, with values ranging from 130 μ L/min/mg in mouse liver microsomes to 430 μ L/min/mg in rat liver microsomes.[4][5] Gender differences in metabolism were observed in rats, with male rats primarily showing hydroxylation and subsequent sulfate conjugation, while female rats favored oxidation of the thiophene ring's methyl group followed by conjugation to an acyl glucuronide.[3] This difference was attributed to gender-specific CYP450 isoforms.[3]

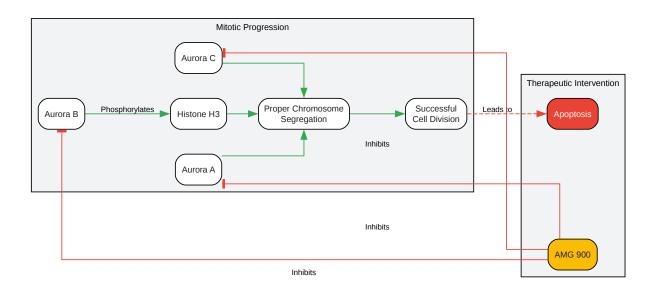
In Vivo Pharmacokinetic Studies in Animals

Single-dose pharmacokinetic studies were conducted in mice, rats, dogs, and monkeys.[6] Following intravenous and oral administration, plasma samples were collected at various time points and analyzed by LC-MS/MS to determine the concentrations of **AMG 900**.[6] Non-compartmental analysis was used to calculate key pharmacokinetic parameters.[6] In some studies, mice bearing human tumor xenografts were used to establish a pharmacokinetic-pharmacodynamic (PK-PD) relationship.[9]

Mechanism of Action: Aurora Kinase Inhibition

AMG 900 is a pan-inhibitor of Aurora kinases A, B, and C, which are key regulators of mitosis. [7][9] Inhibition of Aurora B, in particular, leads to the suppression of histone H3 phosphorylation, a critical event for chromosome condensation and segregation.[9][10] This disruption of mitotic progression ultimately results in aborted cell division and apoptosis in cancer cells.[7]





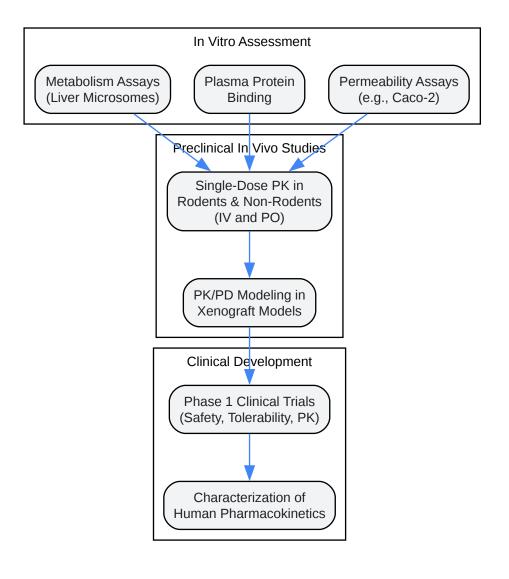
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Caption: Mechanism of action of AMG 900 as a pan-Aurora kinase inhibitor.

Pharmacokinetic Study Workflow

The evaluation of **AMG 900**'s pharmacokinetics follows a standard drug development workflow, beginning with in vitro assays and progressing through preclinical animal studies to clinical trials in humans.





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Caption: General workflow for pharmacokinetic evaluation of AMG 900.

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